Cas no 2034474-49-0 (2-(4-fluorophenoxy)-1-4-(2,2,2-trifluoroethyl)piperazin-1-ylethan-1-one hydrochloride)

2-(4-Fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride is a fluorinated piperazine derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a 4-fluorophenoxy group and a trifluoroethyl-substituted piperazine moiety, contributing to its unique physicochemical properties, such as enhanced lipophilicity and metabolic stability. The hydrochloride salt form improves solubility, facilitating formulation and bioavailability studies. This structure may be of interest in the development of bioactive molecules, particularly for targeting neurological or metabolic pathways. Its well-defined synthetic route and high purity make it suitable for preclinical investigations. The presence of fluorine atoms may also influence binding affinity and selectivity in receptor interactions.
2-(4-fluorophenoxy)-1-4-(2,2,2-trifluoroethyl)piperazin-1-ylethan-1-one hydrochloride structure
2034474-49-0 structure
Product Name:2-(4-fluorophenoxy)-1-4-(2,2,2-trifluoroethyl)piperazin-1-ylethan-1-one hydrochloride
CAS No:2034474-49-0
MF:C14H17ClF4N2O2
MW:356.743596792221
CID:6295906
PubChem ID:71782709
Update Time:2025-09-20

2-(4-fluorophenoxy)-1-4-(2,2,2-trifluoroethyl)piperazin-1-ylethan-1-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorophenoxy)-1-4-(2,2,2-trifluoroethyl)piperazin-1-ylethan-1-one hydrochloride
    • F5860-0221
    • VU0526059-1
    • AKOS026686114
    • 2034474-49-0
    • 2-(4-fluorophenoxy)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride
    • 2-(4-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride
    • 2-(4-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride
    • Inchi: 1S/C14H16F4N2O2.ClH/c15-11-1-3-12(4-2-11)22-9-13(21)20-7-5-19(6-8-20)10-14(16,17)18;/h1-4H,5-10H2;1H
    • InChI Key: MVYGMPIDQBVZID-UHFFFAOYSA-N
    • SMILES: Cl.FC(CN1CCN(C(COC2C=CC(=CC=2)F)=O)CC1)(F)F

Computed Properties

  • Exact Mass: 356.0914681g/mol
  • Monoisotopic Mass: 356.0914681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 362
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.8Ų

2-(4-fluorophenoxy)-1-4-(2,2,2-trifluoroethyl)piperazin-1-ylethan-1-one hydrochloride Pricemore >>

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2-(4-fluorophenoxy)-1-4-(2,2,2-trifluoroethyl)piperazin-1-ylethan-1-one hydrochloride Related Literature

Additional information on 2-(4-fluorophenoxy)-1-4-(2,2,2-trifluoroethyl)piperazin-1-ylethan-1-one hydrochloride

2-(4-Fluorophenoxy)-1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethan-1-one Hydrochloride: A Comprehensive Overview

2-(4-Fluorophenoxy)-1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethan-1-one Hydrochloride (CAS No. 2034474-49-0) is a complex organic compound with significant potential in the field of pharmaceutical chemistry. This compound is characterized by its unique structural features, which include a piperazine ring substituted with a trifluoroethyl group and a phenoxy group. The presence of these functional groups contributes to its diverse chemical properties and biological activities.

The molecular structure of this compound is highly intriguing. The piperazine ring serves as a central scaffold, providing a rigid framework for the attachment of other substituents. The trifluoroethyl group, attached to the piperazine nitrogen, introduces electronic and steric effects that can influence the compound's reactivity and pharmacokinetic properties. Similarly, the phenoxy group at the 4-fluoro position adds aromaticity and potential for hydrogen bonding interactions. These features make this compound a promising candidate for drug design and development.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their unique physical and chemical properties. Fluorine substitution can significantly alter the lipophilicity, bioavailability, and metabolic stability of a molecule. In the case of 2-(4-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride, the presence of multiple fluorine atoms enhances its stability and potentially improves its pharmacokinetic profile.

One of the most notable aspects of this compound is its potential application in drug delivery systems. The hydrochloride salt form suggests that it may be used as a pharmaceutically active ingredient in various therapeutic areas. Researchers have explored its ability to act as a prodrug or a delivery vehicle for other bioactive molecules. Its structural versatility allows for further modifications to enhance its efficacy and reduce side effects.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps involve the formation of the piperazine ring, followed by substitution reactions to introduce the trifluoroethyl and phenoxy groups. The use of advanced synthetic techniques ensures high yields and purity, making it suitable for large-scale production.

From an analytical standpoint, this compound has been extensively studied using modern spectroscopic techniques such as NMR and mass spectrometry. These studies have provided detailed insights into its molecular structure and stereochemistry. Additionally, computational chemistry methods have been employed to predict its binding affinity towards various biological targets, further enhancing its potential in drug discovery.

Looking ahead, ongoing research is focused on optimizing the bioavailability and therapeutic efficacy of this compound. Scientists are exploring novel formulation strategies to improve its solubility and absorption profiles. Furthermore, preclinical studies are being conducted to evaluate its safety profile and pharmacodynamic effects in relevant animal models.

In conclusion, 2-(4-fluorophenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride (CAS No. 2034474-49-0) represents a significant advancement in organic synthesis and drug development. Its unique structural features and promising biological properties make it a valuable asset in the pursuit of innovative therapeutic solutions.

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